AZD0156 is a small molecule inhibitor that selectively targets ATM kinase. [] It is classified as a DNA damage response (DDR) inhibitor, specifically an ATM kinase inhibitor. [, ] AZD0156 plays a crucial role in scientific research, particularly in the field of oncology, by allowing researchers to study the effects of ATM kinase inhibition on various cellular processes, such as DNA damage repair, cell cycle regulation, and cellular responses to radiation and chemotherapy. [, , , ]
The synthesis of AZD0156 is described in detail in the paper "The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156 (8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2 H-pyran-4-yl)-1,3-dihydro-2 H-imidazo[4,5- c]quinolin-2-one)" by Pike et al. [] The synthesis involves multiple steps and utilizes various reagents and reaction conditions to achieve the final compound.
AZD0156 is characterized by an imidazo[4,5-c]quinolin-2-one core, which interacts with the ATP-binding site of ATM kinase. [] Structural modifications to this core, including the introduction of specific substituents, have been made to optimize its potency, selectivity, and pharmacokinetic properties. []
AZD0156 acts by binding to the ATP-binding site of ATM kinase, thereby inhibiting its kinase activity. [, , ] This inhibition prevents the activation of downstream signaling pathways involved in DNA damage repair, cell cycle arrest, and other cellular responses to DNA damage. [, , ] By blocking these pathways, AZD0156 can enhance the sensitivity of cancer cells to DNA-damaging agents, such as radiation and chemotherapy. [, , , ]
Enhancing the efficacy of radiotherapy: In vitro and in vivo studies have demonstrated that AZD0156 enhances the sensitivity of cancer cells to radiation therapy, leading to increased tumor growth inhibition. [, , , , , , ]
Overcoming resistance to chemotherapy: AZD0156 has shown the potential to overcome resistance to chemotherapy drugs like irinotecan, olaparib, and temozolomide in various cancer models. [, , , , , , ]
Synergistic effects with other DDR inhibitors: Combining AZD0156 with other DNA damage response inhibitors, such as ATR, WEE1, and PARP inhibitors, has demonstrated synergistic anti-cancer effects in preclinical models. [, , , , , , , , , ]
Investigating the role of ATM in other diseases: Beyond oncology, AZD0156 has been used to study the role of ATM in other diseases, such as autosomal dominant polycystic kidney disease (ADPKD) and cataract. [, ]
Clinical trials: AZD0156 is currently undergoing clinical trials to evaluate its safety and efficacy in patients with various cancer types, both as a single agent and in combination with other therapies. [, ]
Biomarker development: Identifying biomarkers that predict response to AZD0156 could help personalize treatment and improve clinical outcomes. [, , ]
Exploring new combination therapies: Investigating the combination of AZD0156 with other targeted therapies, immunotherapies, or novel drug delivery systems could further enhance its anti-cancer activity. [, ]
Investigating its potential in non-oncological diseases: The role of ATM in other diseases like ADPKD and cataract warrants further investigation, and AZD0156 could be a valuable tool for such research. [, ]
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8